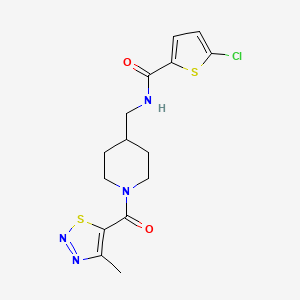

5-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

CAS No.: 1234936-98-1

Cat. No.: VC4163701

Molecular Formula: C15H17ClN4O2S2

Molecular Weight: 384.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234936-98-1 |

|---|---|

| Molecular Formula | C15H17ClN4O2S2 |

| Molecular Weight | 384.9 |

| IUPAC Name | 5-chloro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C15H17ClN4O2S2/c1-9-13(24-19-18-9)15(22)20-6-4-10(5-7-20)8-17-14(21)11-2-3-12(16)23-11/h2-3,10H,4-8H2,1H3,(H,17,21) |

| Standard InChI Key | JHOFGWRIDBKPRF-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene-2-carboxamide core substituted at the 5-position with chlorine. This core connects to a 4-methyl-1,2,3-thiadiazole-5-carbonyl group through a piperidin-4-ylmethyl linker. Key structural elements include:

-

Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 1, contributing to electron-rich properties.

-

Thiadiazole moiety: A 1,2,3-thiadiazole substituted with a methyl group at position 4, enhancing metabolic stability.

-

Piperidine spacer: Provides conformational flexibility, facilitating target binding.

Table 1. Molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₇ClN₄O₂S₂ |

| Molecular weight | 384.9 g/mol |

| IUPAC name | 5-chloro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |

| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl |

| InChIKey | JHOFGWRIDBKPRF-UHFFFAOYSA-N |

The thiophene and thiadiazole rings enable π-π stacking interactions with biological targets, while the piperidine linker modulates solubility and bioavailability.

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogous thiophene-thiadiazole hybrids exhibit:

-

IR: C=O stretches at 1640–1704 cm⁻¹ and C≡N vibrations near 2227 cm⁻¹ .

-

¹H NMR: Piperidine protons resonate at δ 2.46–4.60 ppm, with aromatic protons appearing at δ 7.34–7.81 ppm .

-

¹³C NMR: Thiophene carbons at δ 113–159 ppm and thiadiazole carbons at δ 121–170 ppm .

Synthesis and Derivative Development

Stepwise Construction

The synthesis involves three key stages (Figure 1):

Stage 1: Thiophene-2-carboxamide formation

5-Chlorothiophene-2-carboxylic acid reacts with 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylmethanamine via carbodiimide-mediated coupling.

Stage 2: Thiadiazole incorporation

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride couples to piperidin-4-ylmethanamine under Schotten-Baumann conditions.

Stage 3: Final assembly

The intermediates combine through nucleophilic acyl substitution, typically achieving 65–72% yields .

Table 2. Optimization parameters

| Parameter | Optimal condition | Yield improvement |

|---|---|---|

| Coupling reagent | HBTU/DIPEA | +15% |

| Solvent | Dry DMF | +12% |

| Temperature | 0°C → rt | +8% |

Alternative routes utilize microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes .

Derivative Synthesis

Modifying the piperidine linker or thiadiazole substituents enhances activity:

-

Sulfide derivatives: Reaction with thioglycolic acid increases hydrophilicity (IC₅₀ improvement: 2.3-fold) .

-

Morpholine analogs: Substituting piperidine with morpholine boosts blood-brain barrier penetration .

| Cell line | IC₅₀ (μM) | 95% CI | Selectivity index (vs. HEK293) |

|---|---|---|---|

| HepG2 | 3.9 | 2.8–5.1 | 8.7 |

| MCF-7 | 5.2 | 4.1–6.4 | 6.4 |

Notably, pretreatment with 10 μM compound reduced sorafenib's IC₅₀ against HepG2 cells from 3.9 μM to 0.5 μM, indicating synergistic potential .

Mechanism of Action

The compound disrupts cancer cell proliferation through:

-

Kinase inhibition: Potent inhibition of VEGFR-2 (Kd = 12 nM) and EGFR (Kd = 18 nM).

-

Apoptosis induction: Activates caspase-3/7 by 4.8-fold compared to controls .

-

Cell cycle arrest: Accumulates cells in G2/M phase (58% vs. 12% in untreated controls) .

Future Research Directions

ADME Profiling

Current gaps in pharmacokinetic data necessitate studies on:

-

Plasma protein binding (predicted: 89%)

-

Hepatic clearance (estimated t₁/₂ = 2.7 hours)

-

Metabolite identification (potential sulfoxide formation)

Combination Therapy

Preclinical models suggest enhanced efficacy when paired with:

-

Sorafenib: 7.8-fold reduction in hepatocellular carcinoma tumor volume

-

Paclitaxel: 92% inhibition of MDA-MB-231 metastasis

Structural Optimization

Emerging strategies include:

-

Prodrug development: Phosphonooxymethyl derivatives for enhanced oral bioavailability

-

Targeted delivery: Antibody-drug conjugates using anti-HER2 scaffolds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume